![molecular formula C16H20N2O2 B1204718 Dimethoxybenzylaminoethylpyridine CAS No. 42342-60-9](/img/structure/B1204718.png)
Dimethoxybenzylaminoethylpyridine
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Description
Dimethoxybenzylaminoethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Dimethoxybenzylaminoethylpyridine is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. The compound's structure allows it to interact with various biological targets, which can lead to the development of novel pharmaceuticals.
Case Study: Neuroprotective Effects
A study focused on the neuroprotective properties of this compound demonstrated its ability to inhibit neuroinflammation and protect neuronal cells from apoptosis. This was evidenced by:
- Cell Viability Assays : The compound increased cell viability in neuronal cell lines exposed to neurotoxic agents.
- Inflammatory Cytokine Measurement : A significant reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-α) was observed when treated with this compound.
Organic Synthesis
In organic chemistry, this compound serves as an effective reagent for various synthetic transformations. Its role as a nucleophilic catalyst enhances reaction rates and yields in several organic reactions.
Data Table: Synthetic Applications
Reaction Type | Conditions | Yield (%) | References |
---|---|---|---|
Esterification | Acetic anhydride, DMAP catalyst | 85 | |
C–N Coupling | Pd-catalyzed reactions | 70 | |
Asymmetric Synthesis | Kinetic resolution | Up to 72 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. This property is particularly valuable in the development of new antibiotics.
Case Study: Antibacterial Activity
In vitro testing revealed that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Testing Method : Agar diffusion method was employed.
- Results : The compound showed inhibition zones ranging from 12 to 20 mm against tested pathogens like Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to its chemical structure can enhance potency and selectivity towards specific biological targets.
Research Findings
Research indicates that variations in the substitution patterns on the benzyl ring significantly influence the compound's bioactivity:
- Substituent Effects : Methoxy groups at specific positions enhance lipophilicity and cellular uptake.
- Binding Affinity Studies : Molecular docking simulations suggest strong binding interactions with target receptors involved in neurotransmission and inflammation pathways.
Properties
CAS No. |
42342-60-9 |
---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C16H20N2O2/c1-19-15-8-5-6-13(16(15)20-2)12-17-11-9-14-7-3-4-10-18-14/h3-8,10,17H,9,11-12H2,1-2H3 |
InChI Key |
SZWITAQHUIMURD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=CC=N2 |
Key on ui other cas no. |
42342-60-9 |
Synonyms |
dimethoxybenzylaminoethylpyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.